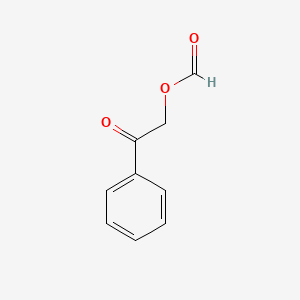

Phenacyl formate

Description

Structure

3D Structure

Properties

CAS No. |

55153-12-3 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

phenacyl formate |

InChI |

InChI=1S/C9H8O3/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5,7H,6H2 |

InChI Key |

RJJPGLSTUHHJOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC=O |

Origin of Product |

United States |

Synthetic Methodologies for Phenacyl Formate Derivatives

Traditional Esterification Approaches for Phenacyl Formate (B1220265) Synthesis

Traditional methods for synthesizing phenacyl esters, including phenacyl formate, often rely on well-established esterification reactions. A primary route involves the reaction of a carboxylic acid with a phenacyl halide. pharmacy180.comunishivaji.ac.in

One of the most fundamental methods is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. ucalgary.ca While effective for large-scale production, this equilibrium-driven process often requires an excess of one reactant and can be cumbersome for small-scale laboratory work due to separation challenges. pharmacy180.com A more common laboratory-scale approach is the reaction of an acid chloride with an alcohol, often in the presence of a tertiary amine like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. pharmacy180.com

Another established method involves the O-alkylation of a potassium carboxylate salt with phenacyl bromide. This reaction can be facilitated by phase-transfer catalysts, such as a mixture of tetrabutylammonium (B224687) bromide (TBAB) and dibenzo- unishivaji.ac.in-crown-6, which enhance the nucleophilicity of the carboxylate anion and allow the reaction to proceed efficiently under mild conditions. unishivaji.ac.in

Optimization of Reaction Conditions for Enhanced Yields

The efficiency of phenacyl ester synthesis is highly dependent on the optimization of reaction parameters. Key factors that are often fine-tuned include the choice of base, solvent, temperature, and reaction time.

In a study on the N-alkylation of dibromobenzimidazoles with phenacyl halides, various base-solvent systems were explored to maximize yields. nih.gov The investigation included inorganic bases like K₂CO₃, NaH, KOH, and NaHCO₃, as well as organic bases such as Et₃N and DBU, in solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). nih.gov For the model reaction, the NaHCO₃–MeCN system at reflux for 24 hours with a slight excess of the α-chloroketone provided the highest yield of 54%. nih.gov

Similarly, in a metal-free approach for the synthesis of esters from pyridinium (B92312) salts of phenacyl bromides, a detailed optimization of the base and solvent was conducted. beilstein-journals.org It was determined that using 2.5 equivalents of K₂CO₃ in acetonitrile at 80°C for 8 hours were the optimal conditions, yielding the desired ester in 81% yield. beilstein-journals.org The use of other bases like KOH, NaOH, and various organic bases, or solvents such as toluene (B28343) and DMSO, did not lead to improved yields. beilstein-journals.org

The following table summarizes the optimization of reaction conditions for the synthesis of a phenacyl ester derivative from a pyridinium salt of phenacyl bromide and an alcohol. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for Ester Synthesis

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (2) | CH₃CN | Reflux | 78 |

| 2 | K₂CO₃ (2.5) | CH₃CN | 80 | 81 |

| 3 | K₂CO₃ (3) | CH₃CN | 80 | 81 |

| 4 | KOH (2.5) | CH₃CN | 80 | - |

| 5 | NaOH (2.5) | CH₃CN | 80 | - |

| 6 | t-BuOK (2.5) | CH₃CN | 80 | - |

| 7 | Na₂CO₃ (2.5) | CH₃CN | 80 | - |

| 8 | Et₃N (2.5) | CH₃CN | 80 | - |

| 9 | DBU (2.5) | CH₃CN | 80 | - |

| 10 | K₂CO₃ (2.5) | Toluene | 80 | - |

| 11 | K₂CO₃ (2.5) | THF | 80 | - |

| 12 | K₂CO₃ (2.5) | DMF | 80 | - |

| 13 | K₂CO₃ (2.5) | DMSO | 80 | - |

Reaction conditions: 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide (1 mmol), benzyl (B1604629) alcohol (1 mmol), base, solvent (5 mL), 8 h. Isolated yields are presented. A dash indicates that the yield was not reported or was significantly lower. beilstein-journals.org

Strategies for Selectivity Control in this compound Formation

Achieving selectivity in the formation of this compound, particularly in the presence of other reactive functional groups, is a critical aspect of its synthesis. One strategy involves the use of protecting groups to block other reactive sites in the molecule.

In the context of forming phenacyl carbamate (B1207046) esters, a method was developed that uses carbon dioxide for the in situ preparation of an intermediate carbamate. lookchem.com This approach allows for the selective formation of phenacyl urethanes from various amines, including primary amines, amino acids, and anilines, in high yields. lookchem.com The reaction conditions are mild and avoid the use of harsh reagents, which can be crucial for maintaining the integrity of sensitive substrates. lookchem.com

Novel Synthetic Routes to this compound and Analogous Esters

Recent advancements in synthetic chemistry have led to the development of innovative and more sustainable methods for preparing this compound and its analogs. These novel routes often employ catalysis and green chemistry principles to improve efficiency and reduce environmental impact.

Catalytic Protocols in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity. In the realm of phenacyl ester synthesis, various catalytic systems have been explored.

A ruthenium-catalyzed hydrogen auto-transfer reaction has been reported for the synthesis of symmetrical phenacyl benzoate (B1203000) derivatives. inorgchemres.org This method utilizes [RuHCl(CO)(PPh₃)₃] as a homogeneous catalyst for the reaction of aldehydes or alcohols with diethyl 2-(ethoxymethylene)malonate, forming both C-C and C-O bonds. inorgchemres.org

Another example involves the use of O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) as a catalyst for the synthesis of quinoxaline (B1680401) derivatives from 1,2-diamines and substituted phenacyl bromides in DMF. acgpubs.org This protocol is noted for its mild reaction conditions and short reaction times. acgpubs.org

Enzymatic catalysis offers a green and highly selective alternative for ester synthesis. A study on the synthesis of phenethyl formate, a related formate ester, utilized commercial immobilized lipases. nih.gov The optimization of reaction conditions, including the choice of enzyme (Novozym 435), solvent, temperature, and molar ratio of reactants, led to a high conversion yield of 95.92%. nih.gov The enzyme could also be recycled multiple times, highlighting the economic and environmental benefits of this biocatalytic approach. nih.gov

Green Chemistry Approaches: Deep Eutectic Solvents in Phenacyl Esterification

The principles of green chemistry are increasingly being applied to the synthesis of phenacyl esters, with a focus on using environmentally benign solvents. Deep eutectic solvents (DESs), which are mixtures of two or more solids that become liquid at or near room temperature, have emerged as a promising alternative to traditional volatile organic solvents. core.ac.uk DESs are often biodegradable, have low toxicity, and can be derived from renewable resources. core.ac.uk

A choline (B1196258) chloride/glycerol-based DES has been shown to be an effective medium for the synthesis of phenacyl azides from α-halo carbonyl compounds. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential of DESs for reactions involving phenacyl derivatives. The use of DESs can lead to shorter reaction times and simplified work-up procedures compared to conventional solvents. researchgate.net The pharmaceutical industry, in particular, is exploring the use of DESs to create more sustainable manufacturing processes. researchgate.net

Biocatalytic synthesis of panthenyl monoacyl esters has also been successfully carried out in DESs. rsc.org In this case, the mixture of panthenol and a free fatty acid itself acted as a DES, providing an excellent reaction medium for the enzymatic esterification. rsc.org

Photochemical Synthesis of this compound Scaffolds

Photochemical methods offer a unique approach to the synthesis and manipulation of phenacyl-containing molecules. Phenacyl groups are well-known photoremovable protecting groups, meaning they can be cleaved from a molecule upon irradiation with light. acs.orgacs.org This property is particularly useful in applications where spatial and temporal control over the release of a substance is required.

The photochemical release of a leaving group from a p-hydroxyphenacyl ester proceeds through a photo-Favorskii rearrangement. nih.gov A study on the dual light control of a chemical reaction cycle utilized the photochemical uncaging of formate from p-hydroxythis compound at 305 nm. chemrxiv.org This released formate, which then participated in a subsequent catalytic reduction step. chemrxiv.org This demonstrates the potential for using light to trigger the formation of a formate-containing species in a controlled manner.

Furthermore, phenacyl bromide itself has been investigated as a Norrish Type I photoinitiator for the radical polymerization of monomers like methyl methacrylate (B99206) and styrene. frontiersin.org This highlights the diverse photochemical reactivity of phenacyl compounds.

Preparation of Isotopically Labelled this compound for Mechanistic Probes

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing precise insights into reaction pathways, bond-forming and bond-breaking steps, and the fate of atoms throughout a chemical transformation. For this compound, isotopic labeling can be strategically applied to either the phenacyl or the formate moiety to probe various aspects of its reactivity. The synthesis of these labeled analogues relies on the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O) using specifically designed synthetic routes.

Mechanistic investigations, such as studying photochemical rearrangements or nucleophilic substitution reactions involving this compound, are significantly enhanced by the use of isotopic labeling. cdnsciencepub.communi.cz For instance, labeling can help distinguish between proposed mechanisms, such as hydrogen versus electron transfer pathways in reactions involving radical intermediates. cdnsciencepub.com

Synthesis of Deuterium-Labelled this compound

Deuterium labeling is a common strategy for elucidating reaction mechanisms, often by probing for kinetic isotope effects. The synthesis of deuterated this compound can be achieved by introducing deuterium into the phenacyl ring or at the α-carbonyl position.

Palladium-catalyzed C-H activation is a powerful method for the selective incorporation of deuterium into aromatic rings. rsc.org For the phenacyl moiety, a directing group can guide the deuteration to specific positions on the phenyl ring. While direct deuteration of this compound may be challenging, the synthesis can proceed via a deuterated precursor, such as a deuterated α-bromoacetophenone, which is then reacted with a formate salt. The synthesis of deuterated building blocks is often achieved using D₂O as the deuterium source in the presence of a suitable catalyst. rsc.orggoogle.commdpi.com

Another approach involves the use of deuterated reagents in multi-component reactions to build the desired deuterated framework. beilstein-journals.org For example, a deuterated acetophenone (B1666503) could be halogenated and subsequently converted to this compound.

Table 1: Potential Strategies for Deuterium-Labelled this compound

| Labeled Position | Precursor Molecule | Synthetic Approach |

| Phenyl Ring-d₅ | Benzene-d₆ | Friedel-Crafts acylation with acetyl chloride, followed by α-bromination and reaction with sodium formate. |

| α-Carbon-d₂ | Acetophenone-d₃ | α-bromination followed by reaction with sodium formate. The precursor can be synthesized via methods for selective deuteration. mdpi.com |

| Formyl-d | [D₁]-Formic Acid | Esterification with phenacyl bromide. Deuterated formic acid can be prepared from deuterated formamides. beilstein-journals.org |

Synthesis of ¹³C-Labelled this compound

Carbon-13 labelling is invaluable for tracking the carbon skeleton during a reaction. The introduction of a ¹³C label can be accomplished by using a commercially available ¹³C-labeled starting material or by incorporating the label during the synthesis. chemrxiv.orgrsc.org

For this compound, the ¹³C label can be placed at the carbonyl carbon, the α-carbon of the phenacyl group, or within the formate ester group. A common strategy involves the use of ¹³C-carbon monoxide or ¹³C-carbon dioxide as the source of the isotopic label. rsc.org For example, a ¹³C-labeled benzoic acid derivative could be converted into a labeled acetophenone. Alternatively, ¹³C-labeled sodium formate can be used to introduce the label into the formate moiety.

Table 2: Potential Strategies for ¹³C-Labelled this compound

| Labeled Position | ¹³C Source | Synthetic Approach |

| Carbonyl Carbon | ¹³C-Carbon Monoxide | Carbonylative cross-coupling reactions to form a ¹³C-carbonyl labeled acetophenone precursor. rsc.org |

| Formate Carbon | [¹³C]-Formic Acid | Reaction of phenacyl bromide with the sodium salt of [¹³C]-formic acid. |

| Phenyl Ring-ipso-¹³C | ¹³C-Carbonate Esters | A formal [5+1] cyclization strategy can be used to construct a ¹³C-labeled phenol, which can then be converted to the corresponding phenacyl derivative. chemrxiv.org |

Synthesis of ¹⁸O-Labelled this compound

Oxygen-18 labeling is particularly useful for studying reactions involving ester hydrolysis, rearrangements, and oxygen transfer. The synthesis of ¹⁸O-labeled this compound would typically involve the reaction of phenacyl bromide with an ¹⁸O-labeled formate salt. The labeled formate can be prepared from H₂¹⁸O. nih.gov

A general and efficient method for preparing ¹⁸O-labeled alcohols involves the oxidation of boronic acids using the HOF·CH₃CN complex in the presence of H₂¹⁸O. rsc.org This approach could potentially be adapted to synthesize ¹⁸O-labeled phenols, which are precursors to phenacyl compounds. More directly, the synthesis of ¹⁸O-labeled phosphates has been achieved using ¹⁸O-phosphoramidites derived from ¹⁸O-labeled phenols, demonstrating a robust method for incorporating ¹⁸O into phenol-containing structures. nih.govnih.gov

Table 3: Potential Strategies for ¹⁸O-Labelled this compound

| Labeled Position | ¹⁸O Source | Synthetic Approach |

| Carbonyl Oxygen | H₂¹⁸O | Hydrolysis of an appropriate precursor with H₂¹⁸O to generate an ¹⁸O-labeled carboxylic acid (formic acid), followed by esterification. |

| Ether Oxygen | H₂¹⁸O | Synthesis of ¹⁸O-labeled p-hydroxyphenacyl alcohol can be accomplished, which can then be used to build more complex molecules. nih.gov The reaction of phenacyl bromide with a formate salt prepared with H₂¹⁸O would place the label on the ether oxygen. |

The choice of isotopic label and its position within the this compound molecule is dictated by the specific mechanistic question being addressed. The synthetic methodologies described provide a framework for accessing these crucial molecular probes for detailed reaction analysis.

Chemical Reactivity and Mechanistic Investigations of Phenacyl Formate

Hydrolytic Stability and Decomposition Pathways of Phenacyl Formate (B1220265)

The hydrolysis of esters is a fundamental reaction, and for phenacyl esters, this process is influenced by factors such as pH and the solvent environment. nih.gov While many phenacyl esters are stable in organic solvents, their stability in aqueous solutions can vary. nih.gov

Kinetic Analysis of Phenacyl Formate Hydrolysis

The hydrolysis of esters can be subject to catalysis. For instance, the hydrolysis of alkyl formates, such as methyl and ethyl formate, can be catalyzed by formic acid. diva-portal.org This autocatalysis leads to an enhanced reaction rate, although it can also slightly suppress the product yield. diva-portal.org Kinetic models for these reactions often involve developing mass balances and rate equations, with parameters estimated from experimental data through non-linear regression analysis. diva-portal.org In the case of this compound, upon irradiation, it has been shown to release free formic acid. muni.cz

Influence of pH and Solvent on Hydrolytic Reactivity

The rate of hydrolysis of phenacyl esters is significantly influenced by pH. Generally, the rate of hydrolysis increases at higher pH levels (>9). nih.gov For example, aqueous solutions of p-hydroxyphenacyl carboxylate esters may undergo slow hydrolysis at room temperature over a 24-hour period, a process that is accelerated under more basic conditions. nih.gov It is noteworthy that under these basic conditions, no rearrangement products are typically detected, indicating the absence of a ground-state Favorskii rearrangement. nih.gov

Solvent composition also plays a crucial role. Studies on related compounds, such as p-hydroxyphenacyl esters, have shown that changes in solvent can affect reaction pathways and quantum yields in photochemical reactions. nih.gov For instance, a decrease in quantum yields for the photorelease of substrates from p-hydroxyphenacyl esters was observed in buffered aqueous media at pH values exceeding the ground-state pKa of the chromophore. nih.gov The polarity of the solvent can also dictate the regioselectivity of reactions involving similar structures. researchgate.net

Nucleophilic Substitution Reactions Involving this compound

Phenacyl esters are substrates for nucleophilic substitution reactions, primarily proceeding through an S_N2 mechanism. saskoer.ca The reactivity of these esters is a subject of detailed kinetic and mechanistic studies.

S_N2 Reactivity Patterns of Phenacyl Esters

The S_N2 reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. saskoer.ca The rate of this reaction is dependent on the concentrations of both the nucleophile and the electrophile. saskoer.ca Phenacyl halides, which are structurally related to phenacyl esters, are known to be highly reactive towards nucleophiles. ias.ac.in This enhanced reactivity is often attributed to the presence of the adjacent carbonyl group. acs.org The reaction of phenacyl bromide with various nucleophiles, such as substituted benzoate (B1203000) ions and amines, has been extensively studied to understand the factors governing their S_N2 reactivity. researchgate.netniscpr.res.in

Role of Substituent Effects on Reaction Kinetics

Substituent effects play a critical role in the kinetics of nucleophilic substitution reactions of phenacyl esters and related compounds. The electronic nature of substituents on the phenyl ring can significantly influence the reaction rate. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby increasing the reaction rate. nih.gov Conversely, electron-donating groups tend to decrease the reaction rate. nih.gov

This is well-described by the Hammett equation, which correlates reaction rates with substituent constants (σ). ias.ac.inresearchgate.net For instance, in the reaction of substituted phenacyl bromides with thioglycolic acid and thiophenol, the reaction rates were found to fit the Hammett equation, yielding positive ρ values, which indicate that the reaction is facilitated by electron-withdrawing substituents. researchgate.net Similarly, the reaction of ethyl bromoacetate (B1195939) with substituted phenoxyacetate (B1228835) ions showed an excellent Hammett fit, with a negative ρ value, indicating the reaction is accelerated by electron-releasing substituents on the nucleophile. ias.ac.in

The steric effects of substituents, particularly those in the ortho position, can also impact reaction rates. Bulky ortho-substituents can hinder the approach of the nucleophile, leading to a decrease in the reaction rate. niscpr.res.in

Interactive Table: Hammett Correlation for Reactions of Phenacyl Derivatives

| Reactants | Nucleophile | Solvent | Temperature (°C) | ρ value | Reference |

| Substituted Phenacyl Bromides | Thioglycolic Acid | Methanol | 30-45 | 1.21-1.22 | researchgate.net |

| Substituted Phenacyl Bromides | Thiophenol | Methanol | 30-45 | 0.83-0.97 | researchgate.net |

| Ethyl Bromoacetate | Substituted Phenoxyacetate Ions | 90% Aqueous Acetone | 40 | -0.242 | ias.ac.in |

Catalyzed Transformations of this compound

The reactivity of this compound can be further modulated through catalysis, including photoredox and metal catalysis. These methods can enable transformations that are otherwise difficult to achieve.

Visible light photoredox catalysis, often employing complexes like [Ru(bpy)₃]²⁺, has been used to trigger transformations of phenacyl derivatives. nih.govscispace.com For instance, phenacyl bromide can be reduced to acetophenone (B1666503) in the presence of a photocatalyst and a suitable reductant. nih.gov This process involves single-electron transfer steps, generating radical intermediates that lead to the final product. nih.gov

Transition metal catalysis offers another avenue for the transformation of phenacyl compounds. For example, nickel-catalyzed cross-coupling reactions of racemic α-bromoketones with arylmagnesium reagents have been shown to proceed with high enantioselectivity. acs.org Such methods allow for the synthesis of enantioenriched ketones from racemic starting materials. acs.org Additionally, phenacyl azides, derived from phenacyl halides, can undergo catalyzed cyclotrimerization reactions to form valuable heterocyclic compounds like pyrimidines. beilstein-journals.org

The hydrolysis of this compound itself can be influenced by catalysts. For instance, the hydrolysis of related brominated acyl compounds can be carried out in the presence of an alkali metal formate, such as sodium formate, which facilitates the formation of the corresponding acyl alcohol. google.com

Transition Metal-Catalyzed Reactions of this compound

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.com While specific studies focusing exclusively on this compound are not extensively documented, the reactivity of esters and phenacyl derivatives in transition-metal-catalyzed reactions provides a framework for understanding its potential transformations.

Esters are known to participate in cross-coupling reactions, although they are generally less reactive than the more common aryl halides or triflates. thermofisher.comchemrxiv.org Reactions like the Suzuki-Miyaura coupling, which typically involve organoboron compounds and palladium catalysts, can utilize ester groups. thermofisher.com The catalytic cycle for such reactions involves oxidative addition of the electrophile to the metal center, transmetalation, and reductive elimination to form the new C-C bond. thermofisher.com

Furthermore, nickel catalysts have proven effective in the cross-coupling of esters, demonstrating the utility of various transition metals in activating these challenging bonds. chemrxiv.org Phenacyl derivatives, such as phenacyl bromides, have been shown to be reactive under dual-catalytic systems involving iridium and photoredox catalysts for enantioselective radical additions. nih.gov Given this precedent, it is plausible that this compound could serve as a substrate in similar transition-metal-catalyzed cross-coupling or functionalization reactions, potentially via activation of the C-O bond of the ester or through reactions involving the enolizable ketone.

Organocatalytic Activation of Formate Esters

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for chemical transformations. mdpi.comrsc.org The activation of esters through organocatalysis, however, presents a significant challenge. rsc.org Common activation modes, such as the formation of iminium or enamine intermediates that are effective for aldehydes and ketones, are not possible with esters. rsc.org

Consequently, alternative strategies, primarily involving non-covalent interactions, are required. rsc.org Catalysts that operate through hydrogen bonding, such as bifunctional thioureas or squaramides, can activate ester functionalities by enhancing their electrophilicity. rsc.orgbeilstein-journals.org N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts capable of activating simple alkylacetic esters to generate chiral enolate intermediates for subsequent enantioselective reactions. nih.gov While the primary application has been with α,β-unsaturated systems or alkylacetic esters, these principles could be extended to formate esters. The development of organocatalytic methods for the direct functionalization of simple formate esters remains an area of active research, promising greener and more sustainable synthetic routes. mdpi.comrsc.org

Photochemical Reactivity of this compound

The phenacyl group is a well-established chromophore that imparts significant photochemical reactivity to the molecule. This property has been widely exploited in the design of photolabile protecting groups and photoinitiators.

Photocleavage Mechanisms of Phenacyl-Derived Protecting Groups

Phenacyl esters are a class of photolabile protecting groups used to mask carboxylic acids, phosphates, and other functional groups. thieme-connect.dewikipedia.org Their removal is triggered by irradiation with UV light, offering high spatial and temporal control over deprotection. wikipedia.org

The photocleavage of simple phenacyl esters is believed to proceed via a radical mechanism. thieme-connect.de Upon photoexcitation, the phenacyl group abstracts a hydrogen atom from a donor solvent, such as ethanol. thieme-connect.de This process leads to the formation of a ketyl radical intermediate, which then undergoes fragmentation to release the carboxylic acid and generate acetophenone as a byproduct. nih.gov The efficiency of this cleavage is highly dependent on the choice of solvent, which must act as a suitable hydrogen donor. thieme-connect.de

A distinct and highly efficient mechanism is the photo-Favorskii rearrangement, observed primarily in p-hydroxyphenacyl (pHP) derivatives. wikipedia.orgnih.govku.edu Irradiation of pHP esters in aqueous solution leads to the formation of a putative spirodiketone intermediate, which rapidly undergoes hydrolytic ring-opening. nih.gov This rearrangement cleanly yields p-hydroxyphenylacetic acid and releases the protected substrate with quantum efficiencies that can approach unity, particularly for good leaving groups. wikipedia.orgnih.gov This pathway is notable for its rapid release rates and the absence of secondary photoreactions that can complicate other photocleavage processes. nih.govnih.gov

| Mechanism | Key Intermediate | Typical Substrate | Solvent Requirement | Key Byproduct | Reference |

|---|---|---|---|---|---|

| Radical Cleavage | Ketyl Radical | Phenacyl Esters | Hydrogen Donor (e.g., Ethanol) | Acetophenone | thieme-connect.de, nih.gov |

| Photo-Favorskii Rearrangement | Spirodiketone | p-Hydroxyphenacyl Esters | Aqueous Media | p-Hydroxyphenylacetic Acid | nih.gov, ku.edu |

This compound as a Photoinitiator in Polymerization Research

The ability of the phenacyl moiety to undergo photocleavage has also been harnessed in polymerization chemistry. Phenacyl derivatives can act as photoinitiators, generating reactive species upon irradiation that trigger the polymerization of monomers. itu.edu.trfrontiersin.org

Phenacyl anilinium salts, for example, have been synthesized and used as efficient photoinitiators for cationic polymerization. itu.edu.tr The proposed mechanism involves the photo-induced cleavage of the carbon-nitrogen bond, which can occur either heterolytically to directly form phenacylium cations or homolytically. In the case of homolytic cleavage, subsequent intermolecular electron transfer can also lead to the formation of the initiating cationic species. itu.edu.tr Similarly, phenacyl bromide functions as a Norrish Type I photoinitiator, undergoing homolytic cleavage of the carbon-bromine bond to produce a bromine radical and a phenacyl radical, both of which can initiate free-radical polymerization. frontiersin.org

Given this reactivity, this compound is a plausible candidate for a photoinitiator. Upon irradiation, it could undergo homolytic cleavage of the ester C-O bond to generate a phenacyl radical and a formyl radical, which could initiate free-radical polymerization. This application leverages the core photochemical properties of the phenacyl group to initiate polymerization reactions under mild, light-induced conditions. acs.orgresearchgate.net

| Phenacyl Derivative | Polymerization Type | Initiating Species | Mechanism of Generation | Reference |

|---|---|---|---|---|

| Phenacyl Anilinium Salt | Cationic | Phenacylium Cation | Heterolytic/Homolytic C-N Cleavage | itu.edu.tr |

| Phenacyl Bromide | Free Radical | Bromine Radical, Phenacyl Radical | Homolytic C-Br Cleavage (Norrish Type I) | frontiersin.org |

| Polystyrene-b-poly-2-vinylphenacylpyridine | Free Radical & Cationic | Radical and Cationic Species | Homolytic N-C Bond Rupture | nih.gov |

Exploration of Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de The phenacyl scaffold is known to participate in several photo-induced rearrangements.

The most prominent example related to phenacyl esters is the photo-Favorskii rearrangement. rsc.org As discussed previously, this reaction is particularly efficient for p-hydroxyphenacyl derivatives, where irradiation in the presence of water leads to the release of a leaving group and rearrangement of the phenacyl skeleton to form p-hydroxyphenylacetic acid. nih.govku.edu This process is a powerful tool for the rapid and clean photorelease of substrates. nih.gov

Another potential rearrangement is the photo-Fries rearrangement, a sigmatropic reaction involving the light-induced migration of an acyl group from an ester oxygen to the aromatic ring, typically yielding ortho- and para-hydroxy ketones. rsc.org While commonly associated with aryl esters, the underlying principles of radical migration could potentially be relevant under specific conditions. Additionally, wikipedia.orgwikipedia.org-sigmatropic rearrangements have been observed in related systems, such as O-allyl nitronic esters formed from cycloaddition reactions, where thermal conditions promote rearrangement to γ,δ-unsaturated nitro compounds. beilstein-journals.org The applicability of these specific rearrangements to this compound itself would depend on the reaction conditions and the presence of suitable structural motifs, but the photo-Favorskii reaction of substituted analogs remains the most well-established and synthetically useful rearrangement for this class of compounds. nih.govrsc.org

Applications of Phenacyl Formate in Advanced Organic Synthesis

Phenacyl Formate (B1220265) as a C1 Synthon or Formylating Agent

A C1 synthon is a chemical species that introduces a single-carbon unit into a molecule. Formylating agents are a subset of C1 synthons used to add a formyl group (–CHO). Various formate esters are employed as formylating agents for nucleophiles, particularly amines, to produce formamides. nih.govwikipedia.org Formamides are crucial intermediates in the synthesis of pharmaceuticals and other valuable organic compounds. mdpi.com

Aryl formates, the class of compounds to which phenacyl formate belongs, can act as effective formylating agents. The general mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the formate, leading to the displacement of the corresponding phenoxide as a leaving group. While reagents like formic acid, N-formylsaccharin, and phenyl formate are commonly cited for these transformations, the reactivity of this compound would be expected to follow a similar pathway. mdpi.comresearchgate.net Detailed experimental studies specifically employing this compound in this capacity are not widely documented in current literature.

Role of this compound as a Carbon Monoxide Surrogate in Catalysis

Carbon monoxide (CO) is a fundamental C1 building block in industrial chemistry, but its high toxicity and gaseous nature necessitate specialized handling equipment, such as high-pressure autoclaves. unimi.itmdpi.com To circumvent these challenges, significant research has focused on developing liquid or solid CO surrogates that can release CO in situ under controlled reaction conditions. Aryl formates, and in particular phenyl formate, have emerged as highly effective and practical CO surrogates. nih.govunimi.it

Under basic conditions and with palladium catalysis, phenyl formate decomposes to generate carbon monoxide and phenol. nih.gov This strategy avoids the direct handling of CO gas and allows for a wide range of carbonylation reactions to be performed in standard laboratory glassware. mdpi.commdpi.com As a member of the aryl formate family, this compound is a potential candidate for this application, although phenyl formate is the most extensively studied and utilized compound for this purpose.

One of the major applications of in situ generated CO from aryl formates is in the reductive cyclization of organic nitro compounds to synthesize nitrogen-containing heterocycles. unimi.itmdpi.com This transformation is a powerful tool for building complex molecular architectures from readily available starting materials. unimi.itmdpi.com Using phenyl formate as a CO surrogate, various nitroarenes and nitroalkenes can be converted into valuable products like indoles, carbazoles, and oxazines. mdpi.comunimi.itresearchgate.net

The reaction is typically catalyzed by a transition metal complex, often palladium-based, which facilitates both the decomposition of the formate ester and the reductive cyclization cascade. mdpi.comresearchgate.net The process is highly efficient, and in many instances, provides better yields than methods using pressurized CO gas. unimi.itunimi.it

Table 1: Synthesis of Indoles from β-Nitrostyrenes Using Phenyl Formate as a CO Surrogate This table presents data for the well-documented CO surrogate, phenyl formate.

| Entry | α-Substituent | Aromatic Ring Substituent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | H | 2-Phenylindole | 40% |

| 2 | Phenyl | H | 2,3-Diphenylindole | 85% |

| 3 | Phenyl | 4-Methoxy | 5-Methoxy-2,3-diphenylindole | 95% |

| 4 | Phenyl | 4-Chloro | 5-Chloro-2,3-diphenylindole | 81% |

Data sourced from research on reductive cyclization using phenyl formate as a CO surrogate. mdpi.com

Carbonylative annulation involves the formation of a cyclic compound through the incorporation of a carbonyl group, sourced from carbon monoxide. The use of aryl formates as CO surrogates has enabled significant advancements in this area. Palladium-catalyzed intramolecular carbonylative annulation reactions utilizing phenyl formate provide efficient routes to various cyclic structures. rsc.orgorganic-chemistry.org

For example, this method has been successfully applied to the synthesis of isocoumarins and phthalides from 2-iodobenzoic acid derivatives and to the formation of 2-substituted indene-1,3(2H)-diones from 1-(2-halophenyl)-1,3-diones. rsc.orgorganic-chemistry.org These reactions benefit from mild conditions, operational simplicity, and good to excellent yields, demonstrating the power of CO surrogates in constructing complex cyclic systems. rsc.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed Carbonylative Synthesis of Isocoumarins Using Phenyl Formate This table presents data for the well-documented CO surrogate, phenyl formate.

| Entry | Starting Material (Substituent R) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3-Methylisocoumarin | 89% |

| 2 | 4-Methyl | 3,6-Dimethylisocoumarin | 85% |

| 3 | 4-Methoxy | 6-Methoxy-3-methylisocoumarin | 92% |

| 4 | 4-Fluoro | 6-Fluoro-3-methylisocoumarin | 82% |

Data sourced from studies on carbonylative synthesis using phenyl formate. rsc.org

Utilization in Heterocycle Synthesis

The phenacyl moiety is a versatile building block for the synthesis of a wide variety of heterocyclic compounds. While this compound itself is not typically the direct starting material, other phenacyl derivatives with more reactive functional groups, such as phenacyl bromides and phenacyl azides, are cornerstones of heterocyclic chemistry. beilstein-journals.orgsioc-journal.cn

The synthesis of substituted imidazoles and pyrimidines frequently relies on precursors containing the phenacyl scaffold. Phenacyl azides, which can be prepared from corresponding phenacyl halides, are key intermediates in the regiodivergent synthesis of functionalized imidazoles and pyrimidines. beilstein-journals.orgnih.gov By modulating reaction conditions such as temperature and the presence of a base, phenacyl azides can be directed to form either imidazole (B134444) or pyrimidine (B1678525) derivatives. beilstein-journals.org

For instance, heating phenacyl azides in a deep eutectic solvent like choline (B1196258) chloride/glycerol leads to the formation of 2-aroyl-4(5)-aryl-1H-imidazoles in high yields. beilstein-journals.orgnih.gov In contrast, reacting phenacyl azides with a base at a lower temperature can favor the formation of pyrimidine structures. beilstein-journals.org These methods highlight the utility of the phenacyl group in constructing important nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.netwjpsonline.com

Table 3: Synthesis of 2-Aroyl-(4 or 5)-aryl-(1H)-imidazoles from Phenacyl Halides via Phenacyl Azides

| Entry | Halide (X) | Aromatic Ring Substituent (Ar) | Product (Aroyl/Aryl) | Yield (%) |

|---|---|---|---|---|

| 1 | Cl | Phenyl | Benzoyl/Phenyl | 88% |

| 2 | Br | 4-Methylphenyl | 4-Methylbenzoyl/4-Methylphenyl | 98% |

| 3 | Br | 4-Methoxyphenyl | 4-Methoxybenzoyl/4-Methoxyphenyl | 95% |

| 4 | Br | 4-Chlorophenyl | 4-Chlorobenzoyl/4-Chlorophenyl | 67% |

Data sourced from research on the synthesis of imidazoles from phenacyl derivatives. beilstein-journals.orgnih.gov

The phenacyl group is also integral to the synthesis of certain oxygen-containing heterocycles. A notable example is the preparation of substituted cyclopentenones from phenacylfurans. researchgate.net This transformation is a recyclization reaction where the furan (B31954) ring of the phenacylfuran substrate undergoes rearrangement to form a cyclopentenone ring. researchgate.net

This reaction is typically promoted by treating the phenacylfuran with a mixture of acids, such as acetic acid and hydrochloric acid, at room temperature. researchgate.net The process does not involve the use of this compound as an external reagent but rather relies on the inherent reactivity of the phenacylfuran structure itself. This synthetic route provides a convenient method for accessing cyclopentenone scaffolds, which are important precursors for prostaglandins (B1171923) and other biologically active molecules. researchgate.net

Thiazole (B1198619) Chemistry via Phenacyl Bromide Analogs

The synthesis of the thiazole ring, a key structural motif in many pharmacologically active compounds, is a cornerstone of heterocyclic chemistry. nanobioletters.com The most prominent and widely utilized method for this transformation is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793). clockss.orgtandfonline.com

Phenacyl bromide is the archetypal α-haloketone used in this reaction. nih.gov Its molecular framework contains two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. The reaction with a nucleophilic sulfur compound like thiourea initiates a sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration to furnish the 2-aminothiazole (B372263) ring system. nih.govacs.org This methodology is highly versatile, allowing for the synthesis of a diverse library of 4-substituted-2-aminothiazoles by varying the substitution pattern on the phenacyl bromide precursor. nanobioletters.com

Numerous catalysts and reaction conditions have been developed to optimize this synthesis, including the use of heterogeneous catalysts like copper silicate, phase-transfer catalysts such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆), and non-conventional heating methods like microwave irradiation. nanobioletters.comclockss.orgacs.org These advancements aim to improve reaction times, increase yields, and promote more environmentally benign processes. nanobioletters.com

While phenacyl bromide is the most common substrate, this compound can be considered an analog for these transformations. The formate group, while a less reactive leaving group than bromide, could potentially be displaced under specific catalytic conditions to allow for the key cyclization to occur. Alternatively, this compound could serve as a precursor that is converted in situ to a more reactive phenacyl halide before undergoing the Hantzsch synthesis. Research on related compounds, such as p-bromothis compound, has demonstrated the reactivity of the formate group, which can be converted to a hydroxyl group, indicating its potential to participate in substitution reactions. cdnsciencepub.com

Table 1: Examples of Hantzsch Thiazole Synthesis using Phenacyl Bromide Analogs

This table summarizes various synthetic routes for thiazole derivatives starting from substituted phenacyl bromides and a thioamide source.

| Phenacyl Bromide Derivative | Thioamide Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| Substituted Phenacyl bromides | Thiourea | Copper Silicate, Ethanol, 78°C | 4-substituted-2-aminothiazoles | 90-96% | nanobioletters.com |

| Phenacyl bromide | Thiourea | Bu₄NPF₆, MeOH, Room Temp, 15 min | 2-Amino-4-phenylthiazole | 96% | clockss.org |

| p-Chlorophenacyl bromide | Thiourea | Bu₄NPF₆, MeOH, Room Temp, 15 min | 2-Amino-4-(4-chlorophenyl)thiazole | 95% | clockss.org |

| 1-Thiocarbamoyl pyrazole | Phenacyl bromides | Polyethylene glycol (PEG-300), Room Temp | Pyrazoline-thiazole hybrids | 90-95% | nih.gov |

| Pyrazoline N-thioamide | Phenacyl bromide | Ethanol, Reflux, 2h | Pyrazoline-triazole-thiazole hybrids | High | nih.gov |

Precursor for Advanced Synthetic Intermediates

The phenacyl scaffold is a versatile precursor for a wide range of advanced synthetic intermediates beyond thiazoles. tandfonline.comnih.gov The inherent reactivity of the ketone and the adjacent α-carbon allows for the construction of various heterocyclic and functionalized organic molecules. tandfonline.com

One significant application is the synthesis of phenacyl esters. These compounds are often crystalline solids and serve as useful derivatives for the characterization of carboxylic acids and phenols. tandfonline.com A convenient method for their synthesis involves the reaction of phenacyl bromide with potassium salts of aromatic acids in water, facilitated by β-cyclodextrin. tandfonline.com

Furthermore, the phenacyl group is a key starting point for phenacyl azides. These are highly valuable intermediates in organic synthesis due to their ability to participate in numerous transformations, such as cycloadditions and reductions, to form diverse nitrogen-containing compounds. sioc-journal.cn

This compound itself can act as a precursor to other important phenacyl-based intermediates. For instance, studies on p-bromothis compound have shown that it can be readily converted to p-bromophenacyl alcohol. cdnsciencepub.com This conversion highlights the utility of the formate derivative as a stable precursor that can be transformed into other functional intermediates as needed for multistep synthetic sequences. The phenacyl alcohol, in turn, can be used in a variety of subsequent reactions.

Table 2: Synthetic Intermediates Derived from Phenacyl Compounds

This table illustrates the role of phenacyl derivatives as precursors to various important classes of chemical intermediates.

| Precursor | Reagent(s) | Resulting Intermediate | Significance | Reference |

| Phenacyl bromide | Potassium salts of aromatic acids, β-Cyclodextrin | Phenacyl esters | Crystalline derivatives for acid characterization | tandfonline.com |

| Phenacyl bromide | Sodium azide | Phenacyl azide | Building block for nitrogen-containing heterocycles | sioc-journal.cn |

| p-Bromothis compound | Sodium formate (excess) or hydrolysis | p-Bromophenacyl alcohol | Versatile hydroxylated intermediate | cdnsciencepub.com |

| α-Haloketones (e.g., Phenacyl bromide) | Thiourea or Thioamides | Thiazole derivatives | Core structure in medicinal chemistry | nih.govacs.org |

Application in Material Science: Polymer Functionalization

The unique photochemical properties of the phenacyl group have led to its application in material science, particularly in the area of polymer functionalization. frontiersin.org The ability to precisely control the structure and functionality of polymers is critical for developing advanced materials for specialized applications. specificpolymers.comnfdi4chem.de

A notable application involves the use of phenacyl bromide as a Norrish Type I photoinitiator for radical polymerization. frontiersin.org Upon exposure to UVA light, phenacyl bromide cleaves to generate radicals that can initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene. This process results in polymers, such as poly(methyl methacrylate) (PMMA) and polystyrene, with a bromine atom at the chain end. frontiersin.org

This terminal bromine functionality is highly valuable as it transforms the polymer into a macroinitiator for subsequent controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of more complex polymer architectures, like block copolymers, by growing a second, different polymer chain from the functional end of the first. frontiersin.org

Given that this compound shares the same essential phenacyl chromophore as phenacyl bromide, it holds potential for similar applications in photopolymerization. It could foreseeably act as a photoinitiator or be used in post-polymerization modification to graft the phenacyl moiety onto a polymer backbone. frontiersin.orgnfdi4chem.de This would introduce a ketone functionality that can be used for further chemical transformations, enabling the tailoring of material properties such as adhesion, conductivity, or thermal resistance. specificpolymers.comrsc.org The development of such functional polymers is essential for innovation in coatings, adhesives, and other high-performance materials. sigmaaldrich.com

Advanced Spectroscopic and Structural Analysis Methodologies for Phenacyl Formate

Vibrational Spectroscopy Studies (IR, Raman) for Mechanistic Insights

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and bonding arrangements within a molecule. For Phenacyl formate (B1220265), these techniques offer a detailed vibrational fingerprint.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups. For Phenacyl formate, several key absorptions are expected:

C=O Stretching (Ester): A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹. This is characteristic of the carbonyl group in an aliphatic ester.

C=O Stretching (Ketone): Another strong C=O stretching band is expected around 1685-1700 cm⁻¹ for the ketone carbonyl group.

C-O Stretching: The ester C-O single bond stretching vibrations are expected to produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: The presence of the phenyl group will give rise to several bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted benzene ring are expected in the 690-770 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH2-) group will show stretching vibrations just below 3000 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric breathing mode of the benzene ring typically gives a strong Raman signal.

C=C and C=O Bonds: While also IR active, these bonds can produce characteristic Raman signals that can aid in structural confirmation.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Ester C=O Stretch | 1720-1740 (Strong) | Moderate |

| Ketone C=O Stretch | 1685-1700 (Strong) | Moderate |

| Aromatic C=C Stretch | 1450-1600 (Multiple bands) | Strong |

| Ester C-O Stretch | 1000-1300 (Strong) | Weak |

| Aromatic C-H Bending | 690-770 (Strong) | Weak |

| Aliphatic C-H Stretch | 2900-3000 (Medium) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR would provide crucial data for this compound.

¹H NMR Spectroscopy:

This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following signals are predicted:

Formyl Proton (-OCHO): A singlet is expected around 8.0-8.2 ppm. This downfield shift is due to the deshielding effect of the adjacent carbonyl group.

Methylene Protons (-CH₂-): A singlet is predicted in the region of 5.3-5.5 ppm. These protons are deshielded by both the adjacent ketone and ester functionalities.

Aromatic Protons (-C₆H₅): A complex multiplet pattern is expected between 7.2 and 8.0 ppm, corresponding to the five protons on the phenyl ring.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are:

Ester Carbonyl Carbon: Expected around 160-165 ppm.

Ketone Carbonyl Carbon: Expected to be more downfield, around 190-195 ppm.

Aromatic Carbons: Multiple signals in the 125-135 ppm range.

Methylene Carbon (-CH₂-): Expected around 65-70 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl H | 8.0-8.2 (s, 1H) | - |

| Methylene H | 5.3-5.5 (s, 2H) | - |

| Aromatic H | 7.2-8.0 (m, 5H) | - |

| Ester C=O | - | 160-165 |

| Ketone C=O | - | 190-195 |

| Aromatic C | - | 125-135 |

| Methylene C | - | 65-70 |

(s = singlet, m = multiplet)

Mass Spectrometry for Elucidating Reaction Products and Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. Electron ionization (EI) would likely lead to characteristic fragmentation patterns. Predicted key fragments include:

Loss of the formyloxy group (-OCHO): This would result in a significant peak corresponding to the phenacyl cation.

Formation of the benzoyl cation: Cleavage of the bond between the carbonyl and the methylene group would yield a prominent peak for the benzoyl cation.

Loss of the formate radical (-CHO): This would lead to a fragment corresponding to the phenoxyacetyl cation.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z |

| [C₉H₈O₃]⁺ (Molecular Ion) | 164.05 |

| [C₈H₇O]⁺ (Phenacyl cation) | 119.05 |

| [C₇H₅O]⁺ (Benzoyl cation) | 105.03 |

| [C₈H₇O₂]⁺ | 135.04 |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds in the solid state.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about forces such as hydrogen bonding and van der Waals interactions.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases.

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The gas chromatogram would show a peak at a specific retention time for this compound, and the mass spectrometer would provide a mass spectrum of the eluting compound, allowing for its positive identification by matching with a spectral library or by interpreting its fragmentation pattern. This technique would be invaluable for detecting and quantifying this compound in reaction mixtures or environmental samples. researchgate.netmdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is used for the analysis of a wider range of compounds, including those that are not volatile or are thermally labile. This compound could be analyzed by LC-MS, likely using a reversed-phase column. rsc.orguab.edu The mobile phase would be optimized to achieve good separation. The mass spectrometer, often an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, would provide molecular weight information and, with tandem MS (MS/MS), structural information through collision-induced dissociation. LC-MS is particularly useful for analyzing complex matrices where minimal sample preparation is desired. nih.gov

Theoretical and Computational Chemistry Studies of Phenacyl Formate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phenacyl formate (B1220265) at the molecular level. These methods allow for the detailed investigation of its electronic landscape and the prediction of its chemical behavior. nrel.govaspbs.com

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) has become a powerful tool for assessing the structural and spectral properties of organic compounds like phenacyl formate. mdpi.com By employing methods such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), researchers can optimize the molecular geometry and explore its electronic behavior. researchgate.netresearchgate.netresearchgate.net

Key molecular properties that can be determined through DFT calculations include:

Molecular Geometry: Optimization of bond lengths and angles to find the most stable conformation. orientjchem.org

Electronic Properties: Calculation of HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and stability. A smaller energy gap often implies higher reactivity. researchgate.netresearchgate.net

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to describe the molecule's chemical behavior. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): MEP surfaces are used to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netorientjchem.org

These calculations provide a theoretical framework that complements experimental findings and helps in understanding the molecule's intrinsic properties.

Transition State Calculations for Reaction Mechanisms

Transition state (TS) calculations are a critical component of computational chemistry for elucidating reaction mechanisms. e3s-conferences.org These calculations help in identifying the high-energy intermediates and the energy barriers associated with a chemical transformation. For reactions involving this compound, such as its formation or subsequent reactions, TS calculations can provide invaluable mechanistic insights. researchgate.net

Methods like opt=qst2 or opt=ts in computational chemistry software are employed to locate the transition state structure, which is a first-order saddle point on the potential energy surface. joaquinbarroso.com The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. joaquinbarroso.com

For instance, in studying the Fries rearrangement of aryl formates, DFT calculations have been used to investigate various mechanistic pathways. researchgate.net These studies found that pathways involving the generation of formyl chloride from a complex between the aryl formate and a Lewis acid, like BCl₃, had the lowest activation energies. researchgate.net Such computational approaches can predict the feasibility and selectivity of reactions involving this compound. e3s-conferences.org

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules like this compound in a solution, providing insights that are not accessible through static quantum chemical calculations. mdpi.comnih.gov By simulating the movement of atoms over time, MD can reveal how the solvent affects the conformation and reactivity of the solute. nih.govzjyywjy.com.cn

The general workflow for an MD simulation involves:

Building a solvated model of the molecule in a simulation box filled with solvent molecules. mdpi.com

Running the simulation at a constant temperature and pressure for a specific duration. mdpi.com

Analyzing the resulting trajectory to understand the interactions between the solute and solvent molecules. researchgate.net

For formates, MD simulations have been used to study their interaction with water molecules and their ability to form hydrogen bonds. zjyywjy.com.cn This is particularly relevant for understanding the behavior of this compound in aqueous or other protic solutions. The simulations can provide information on hydration shells, diffusion, and the conformational landscape of the molecule in the liquid phase.

In Silico Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties of molecules like this compound, which can be compared with experimental data for validation. rsc.org

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These predicted shifts can aid in the structural elucidation of this compound and its derivatives.

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated using DFT, and the resulting theoretical IR spectrum can be compared with experimental spectra. mdpi.comorientjchem.org This helps in assigning the observed vibrational bands to specific functional groups and modes of vibration. For example, the characteristic C=O stretching frequency can be predicted.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λ_max). researchgate.netrsc.org

These in silico predictions are valuable for interpreting experimental spectra and can guide the design of new molecules with desired spectroscopic properties.

Computational Design of Novel this compound Derivatives

The insights gained from theoretical and computational studies can be leveraged for the rational design of novel derivatives of this compound with specific properties. nih.govresearchgate.netacs.org By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its reactivity, stability, and other properties before undertaking laboratory synthesis.

For example, by introducing different substituents on the phenyl ring, computational methods can predict the resulting changes in the electronic properties and reactivity of the molecule. tandfonline.comresearchgate.net This approach allows for the screening of a large number of potential derivatives to identify candidates with enhanced or desired characteristics for various applications. Molecular docking studies, another computational technique, can be used to predict the binding interactions of these derivatives with biological targets, guiding the design of new therapeutic agents. rsc.orgnih.govresearchgate.net

Future Research Directions and Emerging Areas in Phenacyl Formate Chemistry

Development of Sustainable and Catalytic Processes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and development of energy-efficient processes. wiley-vch.de For phenacyl formate (B1220265), this translates into moving away from traditional stoichiometric methods towards more elegant and sustainable catalytic alternatives. wiley-vch.de

Current research efforts are exploring various catalytic strategies:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. acs.org Future research could develop methods using catalysts like [Ru(bpy)3]2+ to synthesize or functionalize phenacyl formate under mild, visible-light conditions, minimizing the need for harsh reagents and high temperatures. acs.orgscispace.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. mdpi.com Investigating enzymes, such as specific hydrolases or formate dehydrogenases, could lead to highly efficient and environmentally benign methods for the synthesis and transformation of this compound. mdpi.comresearchgate.netnih.gov The regeneration of necessary cofactors, for instance using sodium formate in an irreversible process, enhances the sustainability of these biocatalytic systems. mdpi.com

Heterogeneous Catalysis: Developing solid-supported catalysts, such as metal oxides or functionalized polymers, can simplify product purification and allow for catalyst recycling—a key tenet of green chemistry. researchgate.net Research into materials like supported palladium-gold alloys, which are effective in formate/bicarbonate cycles, could be adapted for this compound synthesis, potentially offering high efficiency and reusability. acs.org

A comparative look at potential catalytic approaches highlights the drive towards sustainability.

| Catalyst Type | Potential Advantages | Research Focus |

| Photoredox Catalysts | Mild reaction conditions, use of visible light, high selectivity. acs.org | Development of new photocatalysts, expansion of reaction scope. |

| Biocatalysts (Enzymes) | High chemo-, regio-, and stereoselectivity; aqueous reaction media; biodegradable. mdpi.com | Enzyme screening and engineering, process optimization. |

| Heterogeneous Catalysts | Ease of separation, catalyst recyclability, suitability for continuous flow processes. researchgate.net | Synthesis of robust and active supported catalysts. |

Exploration of Bio-inspired Transformations

Nature often provides the ultimate inspiration for efficient and selective chemistry. Bio-inspired transformations seek to mimic biological processes to achieve complex chemical outcomes. For this compound, this could involve its use as a building block in the synthesis of complex, biologically relevant molecules.

One area of interest is its role as a photo-activatable protecting group for carboxylic acids, including those found in peptides and other biomolecules. researchgate.net The phenacyl group can be cleaved with light, releasing the active molecule in a controlled manner. researchgate.net Future work could focus on designing this compound derivatives that are sensitive to specific wavelengths of light, allowing for orthogonal deprotection strategies in complex syntheses. This approach is inspired by natural systems where enzyme activity is tightly regulated. researchgate.net

Furthermore, phenacyl bromide, a close relative and common precursor to this compound, is widely used in the synthesis of heterocyclic compounds like thiazoles and quinoxalines, which are scaffolds for many bioactive molecules. researchgate.nettandfonline.comacs.orgsemanticscholar.org Research could explore direct, bio-inspired, one-pot syntheses starting from this compound to access these valuable structures, potentially using enzyme- or whole-cell-based systems that mimic metabolic pathways.

Investigation of Advanced Material Applications

The unique structure of this compound makes it an intriguing candidate for the development of advanced materials. The phenacyl moiety is a well-known chromophore that can be triggered by light, suggesting applications in photoresponsive materials.

Photo-degradable Polymers: Integrating this compound or its derivatives as monomers or linkers into polymer chains could create materials that degrade upon exposure to specific wavelengths of light. researchgate.net This is particularly relevant for applications in drug delivery, temporary medical implants, and environmentally friendly plastics. Research inspired by the photochemistry of similar phenacyl systems suggests that the degradation pathway could be controlled to yield specific small molecules. researchgate.net

Functional Surfaces and Lithography: Phenacyl bromide has been used as a photoinitiator for radical polymerization to create polymers with functional end-groups. frontiersin.org This concept can be extended to this compound to graft polymer chains from surfaces, creating materials with tailored wettability, adhesion, or biocompatibility. Such techniques are foundational for advanced lithography and the creation of micro-patterned surfaces. frontiersin.org

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with highly ordered structures. While not directly incorporating this compound yet, related structures like phenacyl bromide have been used in the photocatalytic dehalogenation by COFs. rsc.org Future research could explore the design of COF building blocks derived from this compound to create materials with tailored electronic properties for photocatalysis or sensing applications. rsc.org

Integration with Flow Chemistry and Automation in Synthesis

Modern chemical synthesis is increasingly moving towards automated and continuous processes to improve efficiency, reproducibility, and safety. syrris.comresearchgate.net Flow chemistry, where reactions are performed in continuously flowing streams through reactors, is particularly well-suited for this evolution. mdpi.com

The synthesis of phenacyl bromide, a key precursor, has already been optimized and scaled up using flow microreactors, demonstrating significant advantages over traditional batch methods in terms of selectivity and control. rsc.org This success provides a clear roadmap for developing a flow synthesis of this compound itself.

Future research will likely focus on:

Automated Library Synthesis: Combining automated flow systems with robotic sample handling could enable the rapid synthesis of a library of this compound derivatives. syrris.com This high-throughput approach would accelerate the discovery of new compounds with optimized properties for material or biological applications.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. mdpi.com An automated system could perform the synthesis of this compound from its precursors (e.g., phenacyl bromide and a formate salt) and then immediately use it in a subsequent transformation, such as a polymerization or heterocycle synthesis, dramatically improving process efficiency. researchgate.netmdpi.com

Process Optimization: Automated platforms can systematically vary parameters like temperature, residence time, and reagent stoichiometry to rapidly find the optimal conditions for a reaction, a task that would be prohibitively time-consuming in batch synthesis. syrris.comrsc.org

Computational-Experimental Synergies in Reaction Discovery

The partnership between computational chemistry and experimental work has become a powerful engine for discovery. Theoretical calculations can predict reaction outcomes, elucidate complex mechanisms, and guide experimental design, saving time and resources.

For this compound, this synergy can be applied in several ways:

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways. For example, studies on the reaction of related α-bromoacetophenones with nucleophiles have used DFT to understand whether a reaction proceeds via direct substitution or carbonyl addition, revealing a complex potential energy surface. acs.org Similar studies on this compound could predict its reactivity with various nucleophiles or under catalytic conditions.

Catalyst Design: Computational modeling can help in designing more efficient catalysts. For instance, in the study of formate dehydrogenases, combined quantum mechanical/molecular mechanical (QM/MM) methods have been used to investigate the reaction mechanism, providing insights that can guide the engineering of improved enzymes. researchgate.netnih.gov This approach could be used to design novel catalysts specifically for transformations involving this compound.

Predicting Material Properties: Computational methods can predict the electronic and physical properties of hypothetical polymers or materials incorporating the this compound moiety. This allows researchers to screen potential candidates in silico before committing to their synthesis, focusing experimental efforts on the most promising targets.

| Research Area | Computational Tool | Application for this compound |

| Reaction Mechanisms | Density Functional Theory (DFT) | Predicting reactivity, understanding reaction pathways (e.g., substitution vs. addition). acs.org |

| Catalyst Development | QM/MM, DFT | Elucidating catalytic cycles, designing novel biocatalysts or organocatalysts. nih.gov |

| Materials Science | Molecular Dynamics, DFT | Predicting properties of new polymers or photoresponsive materials. frontiersin.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.